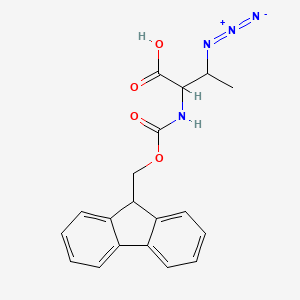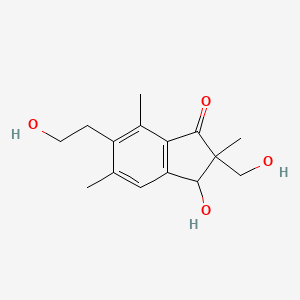
(10R,11R)-Pterosin L
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(10R,11R)-Pterosin L is a naturally occurring compound found in various species of ferns. It belongs to the class of pterosins, which are known for their diverse biological activities. The compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (10R,11R)-Pterosin L typically involves several steps, starting from commercially available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by oxidation and reduction steps to achieve the desired stereochemistry. The reaction conditions often involve the use of strong acids, oxidizing agents, and reducing agents to facilitate the formation of the pterosin core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, such as ferns, followed by purification using chromatographic techniques. Alternatively, the compound can be synthesized in bulk using optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of natural sources and the cost-effectiveness of the synthetic process.
化学反应分析
Types of Reactions
(10R,11R)-Pterosin L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the pterosin core, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Acids and Bases: Strong acids like sulfuric acid and bases like sodium hydroxide are used to facilitate various reactions.
Major Products
The major products formed from these reactions include various pterosin derivatives, each with unique chemical and biological properties
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a candidate for further biological studies.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of (10R,11R)-Pterosin L involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
Pterosin B: Another member of the pterosin family, known for its anti-inflammatory properties.
Pterosin C: Exhibits antioxidant activity and has been studied for its potential health benefits.
Pterosin D: Known for its antimicrobial properties and potential use in treating infections.
Uniqueness
(10R,11R)-Pterosin L stands out due to its unique stereochemistry and specific biological activities Its ability to interact with multiple molecular targets makes it a versatile compound for various applications
属性
CAS 编号 |
41411-04-5 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C15H20O4/c1-8-6-11-12(9(2)10(8)4-5-16)14(19)15(3,7-17)13(11)18/h6,13,16-18H,4-5,7H2,1-3H3 |
InChI 键 |
OOAFRMHKOSBPID-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)CO |
熔点 |
134 - 135 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


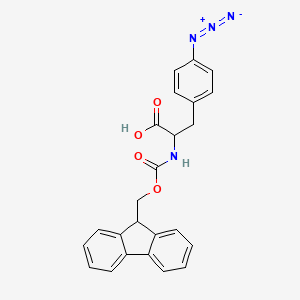
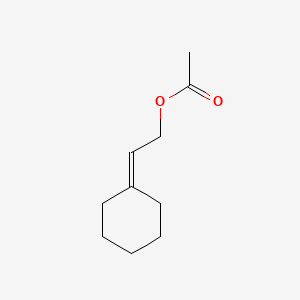
![1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimi dine-2,4-dione](/img/structure/B13394794.png)
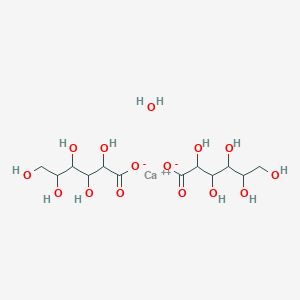

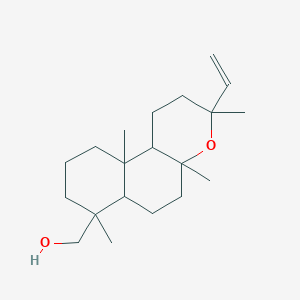
![3-[3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile](/img/structure/B13394819.png)

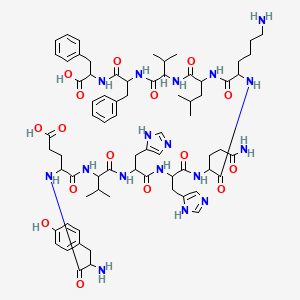
![3-[1-(4-Methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid](/img/structure/B13394843.png)
![6-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13394847.png)
![5-[2-[1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13394848.png)
